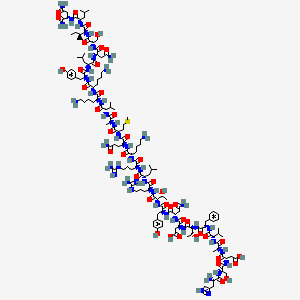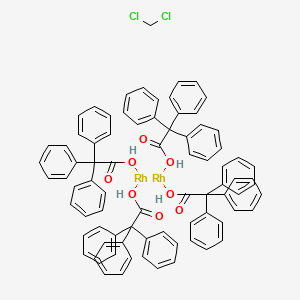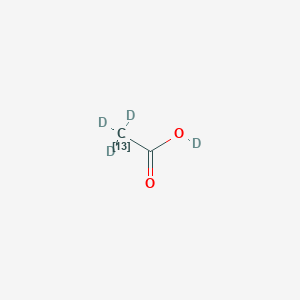
deuterio 2,2,2-trideuterioacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deuterio 2,2,2-trideuterioacetate is a deuterated form of acetic acid, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is widely used in scientific research due to its unique properties, particularly in the fields of medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deuterio 2,2,2-trideuterioacetate can be synthesized through the deuteration of acetic acid. The process involves the exchange of hydrogen atoms in acetic acid with deuterium atoms. This can be achieved using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes utilize deuterium gas or deuterium oxide in reactors equipped with catalysts to facilitate the exchange of hydrogen atoms with deuterium. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Deuterio 2,2,2-trideuterioacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce deuterated carbon dioxide and water.
Reduction: It can be reduced to form deuterated ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides (Cl-, Br-, I-) or alkoxides (RO-) are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Deuterated carbon dioxide (CO2) and water (D2O).
Reduction: Deuterated ethanol (C2D5OH).
Substitution: Various deuterated organic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Deuterio 2,2,2-trideuterioacetate is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of deuterated compounds.
Biology: It is employed in metabolic studies to trace the pathways of acetic acid in biological systems.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: It is used in the production of deuterated solvents and reagents for various industrial applications.
Mécanisme D'action
The mechanism by which deuterio 2,2,2-trideuterioacetate exerts its effects involves the replacement of hydrogen atoms with deuterium. This substitution alters the vibrational frequencies of the bonds, leading to changes in the reaction kinetics and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction intermediates in chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deuterated acetic acid (acetic acid-d4): Similar to deuterio 2,2,2-trideuterioacetate but with different deuterium substitution patterns.
Deuterated ethanol (ethanol-d6): Another deuterated compound used in similar research applications.
Deuterated water (D2O): Commonly used as a solvent in deuteration reactions.
Uniqueness
This compound is unique due to its specific deuterium substitution pattern, which provides distinct advantages in tracing and studying reaction mechanisms and metabolic pathways. Its stability and ease of synthesis make it a valuable tool in various scientific research fields.
Propriétés
Formule moléculaire |
C2H4O2 |
|---|---|
Poids moléculaire |
65.069 g/mol |
Nom IUPAC |
deuterio 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3/hD |
Clé InChI |
QTBSBXVTEAMEQO-QSDIBYPISA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])C(=O)O[2H] |
SMILES canonique |
CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)
![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)


![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)
![calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate](/img/structure/B12058752.png)
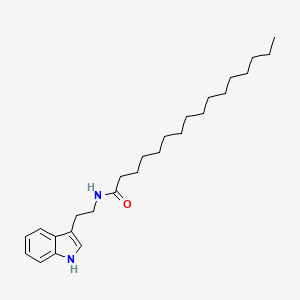
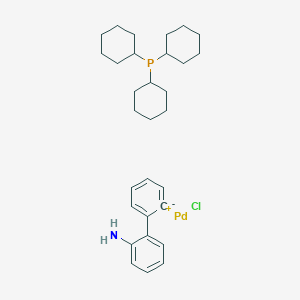
![5H-Benzo[b]phosphindole, 5-chloro-](/img/structure/B12058763.png)
![5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12058769.png)
